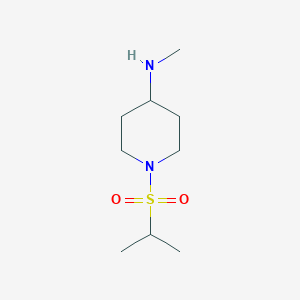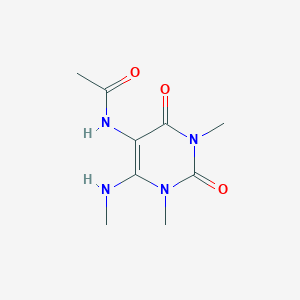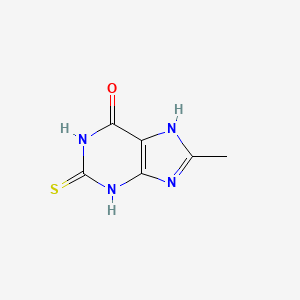![molecular formula C11H15N B13092826 (6R)-6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-amine CAS No. 101692-74-4](/img/structure/B13092826.png)
(6R)-6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-6,7,8,9-Tetrahydro-5H-benzo7annulen-6-amine is a chiral amine compound with a unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-6,7,8,9-Tetrahydro-5H-benzo7annulen-6-amine typically involves the reduction of a precursor compound, such as a ketone or an imine, using chiral catalysts to ensure the desired enantiomer is obtained. Common reagents used in the synthesis include hydrogen gas and metal catalysts like palladium or platinum. The reaction conditions often involve elevated temperatures and pressures to facilitate the reduction process.
Industrial Production Methods
Industrial production of ®-6,7,8,9-Tetrahydro-5H-benzo7annulen-6-amine may involve continuous flow reactors to ensure consistent quality and yield. The use of chiral catalysts in large-scale production is crucial to maintain the enantiomeric purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
®-6,7,8,9-Tetrahydro-5H-benzo7annulen-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include ketones, aldehydes, fully saturated amines, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
®-6,7,8,9-Tetrahydro-5H-benzo7annulen-6-amine has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-6,7,8,9-Tetrahydro-5H-benzo7annulen-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine: Another bicyclic amine with potential biological activity.
Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone: A heterocyclic compound with a similar bicyclic structure.
Uniqueness
®-6,7,8,9-Tetrahydro-5H-benzo7annulen-6-amine is unique due to its specific chiral configuration and the presence of an amine group, which allows for diverse chemical reactivity and potential biological activity. Its structure provides a distinct advantage in binding to specific molecular targets, making it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
101692-74-4 |
|---|---|
Molekularformel |
C11H15N |
Molekulargewicht |
161.24 g/mol |
IUPAC-Name |
(6R)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine |
InChI |
InChI=1S/C11H15N/c12-11-7-3-6-9-4-1-2-5-10(9)8-11/h1-2,4-5,11H,3,6-8,12H2/t11-/m1/s1 |
InChI-Schlüssel |
MDVRGZASGHPBAG-LLVKDONJSA-N |
Isomerische SMILES |
C1C[C@H](CC2=CC=CC=C2C1)N |
Kanonische SMILES |
C1CC(CC2=CC=CC=C2C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


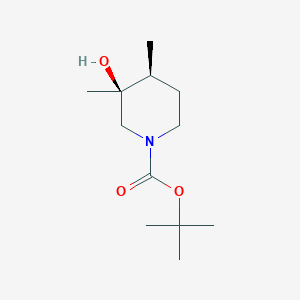
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13092764.png)
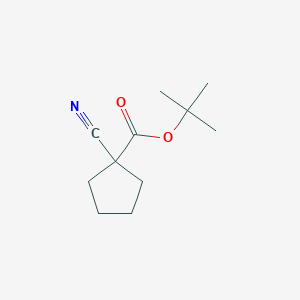

![Ethyl 6-fluoro-3-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13092788.png)

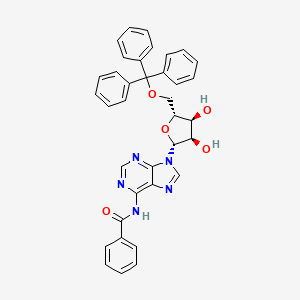


![[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl-](/img/structure/B13092834.png)
